![molecular formula C21H15FN2O2 B5862439 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . Common reagents used in these reactions include acetic acid, sulfuric acid, and various catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
- N-[3-(benzimidazol-2-ylamino)phenyl]benzamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzamide moiety enhances its stability and bioavailability compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)26-21)12-18(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLSYFDCGJNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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